molecular formula C17H14O3 B1277005 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 86-44-2

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1277005
CAS No.: 86-44-2
M. Wt: 266.29 g/mol
InChI Key: IDFOCEQDKOOOER-UHFFFAOYSA-N
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Description

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages . The compound this compound is known for its potential pharmacological properties and is a subject of interest in medicinal chemistry and synthetic organic chemistry.

Biochemical Analysis

Biochemical Properties

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . These interactions can influence the metabolic pathways and efficacy of other compounds.

Cellular Effects

This compound has been observed to affect various cellular processes. It can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, this compound can act as an inhibitor or activator of various enzymes, depending on the context of the biochemical reaction . For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . The changes in gene expression induced by this compound are mediated through its interaction with transcription factors and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound can maintain its biological activity and continue to induce apoptosis in cancer cells even after prolonged exposure . The potential for resistance development in microbial populations should be considered in future studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that compete for the same enzymes, potentially leading to altered pharmacokinetics and drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that can pump the compound out of cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, this compound can be targeted to the nucleus, where it interacts with transcription factors and influences gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

The synthesis of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF) . Another method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Industrial production methods often employ these synthetic routes under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various electrophiles.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins .

Scientific Research Applications

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticoagulant activities.

    Industry: The compound is used in the production of optical brighteners, photosensitizers, and fluorescent dyes

Comparison with Similar Compounds

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the coumarin ring. Similar compounds include:

These compounds share similar core structures but differ in their substitution patterns and resulting biological activities.

Properties

IUPAC Name

3-benzyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOCEQDKOOOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075361
Record name 3-Benzyl-4-methyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-44-2
Record name 3-Benzyl-4-methylumbelliferone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-4-methylumbelliferon
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43673
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-4-methyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-4-METHYLUMBELLIFERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZY4BZ33H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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